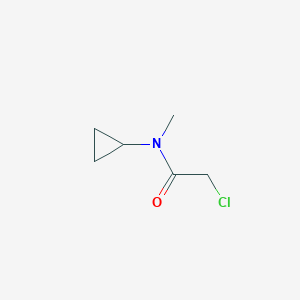![molecular formula C16H12O3S B3151802 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid CAS No. 722517-00-2](/img/structure/B3151802.png)
3-Benzyloxybenzo[b]thiophene-2-carboxylic acid
Vue d'ensemble
Description
3-Benzyloxybenzo[b]thiophene-2-carboxylic acid (3-BOTC) is a small molecule that has a wide range of applications in the scientific research field. It is a heterocyclic compound that is composed of a benzene ring with a benzyloxy group and a thiophene ring with a carboxylic acid group. 3-BOTC has been found to possess a range of properties that make it a useful tool for researchers in many different fields.
Applications De Recherche Scientifique
3-Benzyloxybenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research. It has been used as a substrate in enzyme assays, as a reagent in organic synthesis, and as a tool for studying the structure and function of proteins. It has also been used to study the effects of drugs on the nervous system, as well as to study the effects of environmental toxins on the body. Additionally, 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid has been used in the development of new drugs, such as anti-cancer drugs.
Mécanisme D'action
The mechanism of action of 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid is not well understood. However, it is believed that the compound binds to certain proteins in the body, which then trigger a cascade of biochemical and physiological effects. It is also believed that 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid has an inhibitory effect on the activity of certain enzymes, which can lead to a decrease in the production of certain metabolites.
Biochemical and Physiological Effects
3-Benzyloxybenzo[b]thiophene-2-carboxylic acid has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as to induce changes in gene expression. Additionally, 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid has been found to have anti-inflammatory and anti-cancer properties, as well as to have a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-Benzyloxybenzo[b]thiophene-2-carboxylic acid has a number of advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and handle. It is also relatively stable, and it is not toxic. Additionally, 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid has a range of applications in scientific research, which makes it a useful tool for researchers.
However, 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. Additionally, the mechanism of action of 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid is not well understood, which can make it difficult to predict the results of experiments.
Orientations Futures
There are a number of potential future directions for 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid research. One potential direction is to further explore its mechanism of action in order to gain a better understanding of how it works. Additionally, further research could be done to explore its potential applications in drug development and its potential therapeutic effects. Additionally, further research could be done to explore its potential use as a tool for studying the effects of environmental toxins on the body. Finally, further research could be done to explore its potential use as a tool for studying the structure and function of proteins.
Propriétés
IUPAC Name |
3-phenylmethoxy-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3S/c17-16(18)15-14(12-8-4-5-9-13(12)20-15)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKHKPQKBZRXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(SC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetic acid, 2-[4-(2-aminoethyl)phenoxy]-, ethyl ester](/img/structure/B3151729.png)


![[(Propan-2-yl)sulfamoyl]amine](/img/structure/B3151744.png)
![1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride](/img/structure/B3151750.png)






